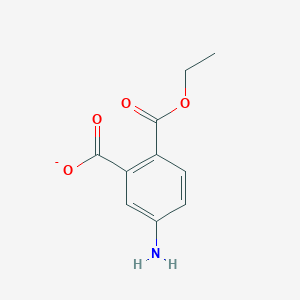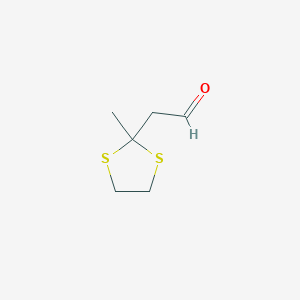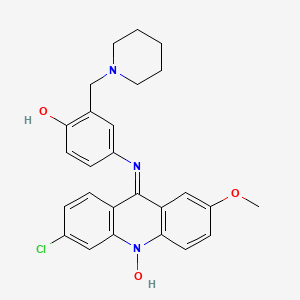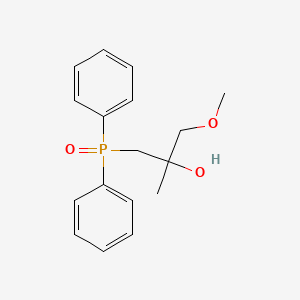
1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a methoxy-substituted propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol typically involves the reaction of diphenylphosphoryl chloride with 3-methoxy-2-methylpropan-2-ol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Formation of diphenylphosphoryl oxides.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol involves its interaction with various molecular targets. The diphenylphosphoryl group can participate in coordination with metal ions, influencing catalytic processes. Additionally, the compound can act as a ligand in the formation of coordination complexes, affecting the reactivity and stability of the resulting compounds.
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphoryl chloride: A precursor in the synthesis of 1-(Diphenylphosphoryl)-3-methoxy-2-methylpropan-2-ol.
Diphenylphosphine oxide: A related compound with similar structural features but different reactivity.
Methoxy-substituted propanols: Compounds with similar backbones but lacking the diphenylphosphoryl group.
Uniqueness: this compound is unique due to the presence of both a diphenylphosphoryl group and a methoxy-substituted propanol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
69803-61-8 |
|---|---|
Molekularformel |
C17H21O3P |
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-3-methoxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C17H21O3P/c1-17(18,13-20-2)14-21(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,13-14H2,1-2H3 |
InChI-Schlüssel |
MFJDHSKYJIJFSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
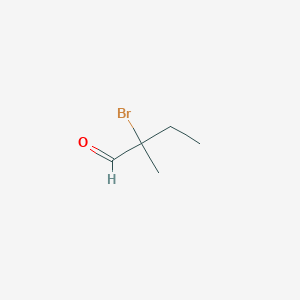
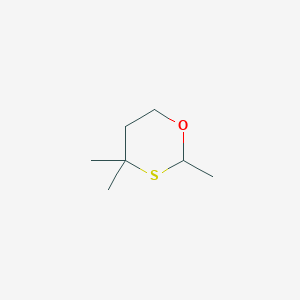
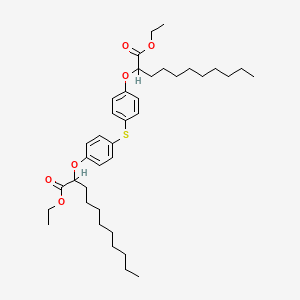
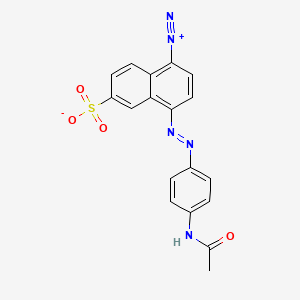

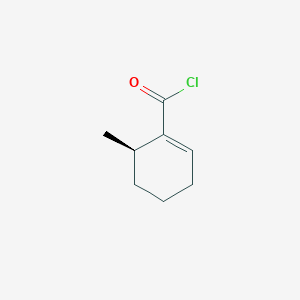
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
